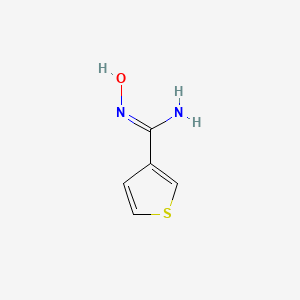

N'-hydroxythiophene-3-carboximidamide

Description

Contextualizing Thiophene-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. scbt.commdpi.com This designation stems from its frequent appearance in the structures of biologically active compounds and approved pharmaceuticals. The incorporation of a thiophene moiety into a molecule can significantly influence its physicochemical properties, such as solubility and metabolic stability, and enhance its interaction with biological targets. scbt.com

Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties. mdpi.comnih.govgoogle.com The versatility of the thiophene ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its therapeutic efficacy. A number of well-established drugs feature the thiophene nucleus, highlighting its importance in drug discovery and development. google.com

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Ticlopidine | Antiplatelet |

| Olanzapine | Antipsychotic |

| Tiagabine | Anticonvulsant |

| Raltitrexed | Anticancer |

| Cefoxitin | Antimicrobial |

| Suprofen | Anti-inflammatory |

This table is for illustrative purposes and is not exhaustive.

Significance of Amidoxime (B1450833) Functionality in Chemical Biology and Drug Discovery

The amidoxime group (-C(NH₂)=NOH) is a critical functional group in chemical biology and drug design. researchgate.netnih.gov Compounds containing this moiety are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and antineoplastic effects. researchgate.net One of the key features of amidoximes is their ability to act as bioisosteres for carboxylic acids, meaning they can mimic the function of a carboxylic acid group in biological systems while potentially offering improved pharmacokinetic profiles. researchgate.net

Furthermore, amidoximes are versatile synthetic building blocks, readily participating in reactions to form various heterocyclic systems, such as 1,2,4-oxadiazoles. researchgate.netorgchemres.org They are also recognized as prodrugs; in vivo, the amidoxime group can be reduced to the corresponding amidine, which may be the more biologically active form. researchgate.net Another significant property is their capacity to act as nitric oxide (NO) donors, as they can release NO under oxidative conditions, a process relevant to cardiovascular and other physiological functions. researchgate.net

Overview of N'-hydroxythiophene-3-carboximidamide as a Key Intermediate and Bioactive Moiety

This compound serves as a prime example of a molecule that combines the beneficial attributes of both the thiophene scaffold and the amidoxime functionality. While direct biological testing of the compound itself is not extensively reported in the literature, its primary significance lies in its role as a key synthetic intermediate for the construction of more complex, biologically active molecules. mdpi.com

A common and efficient method for the synthesis of this compound involves a two-step process. The synthesis starts from commercially available thiophene-3-carboxaldehyde, which is first converted into thiophene-3-carbonitrile. mdpi.com The subsequent reaction of the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydrogen carbonate, yields this compound in high purity. mdpi.com

Table 2: Synthesis Pathway for this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Thiophene-3-carboxaldehyde | Iodine, Ammonia Water | Thiophene-3-carbonitrile |

This compound is then utilized as a crucial building block. For instance, it can be reacted with various carboxylic acids using coupling agents followed by cyclodehydration to generate a library of 1,2,4-oxadiazole (B8745197) derivatives. mdpi.com This synthetic utility underscores its importance as a key intermediate, providing a gateway to novel chemical entities with therapeutic potential.

Research Landscape and Emerging Areas of Investigation for the Chemical Compound

The current research landscape for this compound is predominantly focused on its application in synthetic and medicinal chemistry. Its role as a precursor to novel heterocyclic compounds is an active area of investigation.

A prominent emerging area is the use of this compound in the development of anticancer agents. mdpi.com Recent studies have demonstrated its use in the synthesis of new marine-inspired 1,2,4-oxadiazole derivatives. These resulting compounds have been evaluated for their efficacy against challenging cancer cell lines, such as those associated with pancreatic ductal adenocarcinoma. mdpi.com This line of research highlights a clear strategy: using the this compound core to build molecules designed to target specific and difficult-to-treat diseases.

While some vendor information suggests the compound may be useful in proteomics research, specific academic studies detailing this application are not widely available. scbt.com Therefore, the most well-documented and promising area of investigation remains its use as a foundational element for synthesizing novel thiophene-based therapeutics, particularly in oncology. Future research will likely continue to explore the versatility of this intermediate in creating diverse molecular architectures for evaluation in various disease models.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxythiophene-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQUDAATMCQZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974410 | |

| Record name | N-Hydroxythiophene-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58905-71-8 | |

| Record name | N-Hydroxythiophene-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving N Hydroxythiophene 3 Carboximidamide

Established Synthetic Routes to N'-hydroxythiophene-3-carboximidamide

The synthesis of this compound, a key intermediate in the development of various heterocyclic compounds, primarily relies on the conversion of nitrile precursors. This approach is a well-established and widely utilized method for the formation of amidoximes.

Synthesis from Thiophene-3-carbonitrile Precursors

The most common and direct route to this compound involves the reaction of thiophene-3-carbonitrile with hydroxylamine (B1172632). nih.gov This nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group is a fundamental transformation in organic synthesis for creating the amidoxime (B1450833) functionality. nih.gov The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or methanol, to facilitate the conversion. nih.gov The general transformation is depicted below:

Figure 1: General Synthesis of this compound from Thiophene-3-carbonitrile

This method is favored due to the ready availability of the thiophene-3-carbonitrile starting material and the generally high yields achievable for aromatic amidoximes. nih.gov

Methodological Considerations in Amidoxime Synthesis

The practical execution of amidoxime synthesis from nitriles requires careful consideration of the reagents and reaction conditions to ensure optimal yield and purity.

A common practice involves the use of hydroxylamine hydrochloride in combination with a base, such as sodium carbonate or triethylamine (B128534). nih.gov The base serves to neutralize the hydrochloride salt, generating free hydroxylamine in situ. This is crucial as the free hydroxylamine is the active nucleophile that attacks the nitrile carbon. Typically, 2 to 6 equivalents of the base are used to drive the reaction to completion. nih.gov

The reaction temperature and duration are also critical parameters. While the addition of hydroxylamine can occur at room temperature, heating the reaction mixture, often to the reflux temperature of the alcohol solvent, is common to reduce the reaction time. nih.gov Reaction times can vary from 1 to 48 hours depending on the specific substrate and conditions. nih.gov In some instances, using an aqueous solution of hydroxylamine has been reported to shorten the reaction time and may not require an additional base. nih.gov

| Reagent | Role | Typical Conditions |

| Thiophene-3-carbonitrile | Starting material (precursor) | 1 equivalent |

| Hydroxylamine hydrochloride | Source of hydroxylamine | Excess may be used to improve yield nih.gov |

| Sodium Carbonate/Triethylamine | Base to generate free hydroxylamine | 2-6 equivalents nih.gov |

| Ethanol/Methanol | Solvent | Reflux temperature nih.gov |

Derivatization Strategies and Functional Group Transformations

This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its nucleophilic nitrogen and oxygen atoms.

N-Acylation Reactions Leading to N'-Acryloyloxythiophene-3-carboximidamide Derivatives

The amidoxime functional group can undergo acylation on the hydroxylamino nitrogen. N-acylation of this compound can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base to neutralize the acid byproduct.

For the synthesis of N'-acryloyloxythiophene-3-carboximidamide derivatives, an acryloyl chloride would be the reagent of choice. The reaction proceeds via the nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of the acryloyl chloride. This transformation is a key step in modifying the properties of the parent amidoxime and introducing a polymerizable functional group.

| Reactant | Reagent | Product |

| This compound | Acryloyl Chloride | N'-Acryloyloxythiophene-3-carboximidamide |

Cyclodehydration Reactions for Heterocycle Formation

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the construction of heterocyclic rings.

This compound is a key starting material for the synthesis of 3-thienyl substituted 1,2,4-oxadiazoles. researchgate.netchim.it This transformation is typically a two-step process. The first step involves the O-acylation of the amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride) to form an O-acylamidoxime intermediate. researchgate.net In the second step, this intermediate undergoes intramolecular cyclodehydration, often promoted by heating, to form the stable 1,2,4-oxadiazole (B8745197) ring. researchgate.netmdpi.com

Figure 2: General Synthesis of 1,2,4-Oxadiazoles from this compound

One-pot methods have also been developed for the synthesis of 1,2,4-oxadiazoles from nitriles, where the amidoxime is generated in situ and directly reacted with an acylating agent. researchgate.net Microwave irradiation has been shown to be an effective technique for accelerating these reactions and often leads to higher yields in shorter reaction times. researchgate.net

| Starting Material | Reagents | Key Transformation | Heterocyclic Product |

| This compound | 1. Acyl Halide2. Heat | O-acylation followed by cyclodehydration | 1,2,4-Oxadiazole researchgate.net |

Mechanistic Aspects of O-Acylamidoxime Cyclization

The transformation of O-acylamidoximes into 1,2,4-oxadiazoles is a fundamental and widely utilized method in heterocyclic chemistry. nih.govchim.it This intramolecular cyclodehydration reaction is a key step in the synthesis of numerous biologically active compounds. The general mechanism for the cyclization of an O-acylamidoxime, such as an acylated derivative of this compound, typically proceeds through a base-catalyzed or thermally-induced pathway. researchgate.net

The process is initiated by the removal of a proton from the hydroxyl group of the amidoxime moiety, although the initial nucleophilic attack can also occur from the neutral form. The nitrogen atom of the amidoxime then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the O-acyl group. This intramolecular attack leads to the formation of a five-membered heterocyclic intermediate. Subsequent elimination of a water molecule from this intermediate results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. researchgate.net

Kinetic studies on the cyclization of O-acylamidoximes have shown that the reaction rate can be influenced by the nature of the substituents on both the amidoxime and the acyl group, as well as the solvent and temperature conditions. researchgate.net The cyclization is often carried out by heating the O-acylamidoxime intermediate in a suitable solvent, or by treating it with a base. nih.gov Common bases used to facilitate this transformation include sodium hydroxide, potassium hydroxide, and organic bases like triethylamine in solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). nih.gov

Nucleophilic Attack: The nitrogen atom of the amidoxime attacks the carbonyl carbon of the acyl group.

Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: Proton exchange occurs within the intermediate.

Dehydration: Elimination of a water molecule leads to the formation of the 1,2,4-oxadiazole ring.

This cyclization is a critical reaction for creating analogs of this compound, providing access to a diverse range of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Table 1: Conditions for Cyclization of O-Acylamidoximes to 1,2,4-Oxadiazoles

| Reagents/Conditions | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Heating (thermal cyclization) | Diphenyl ether, Toluene | 100-145°C | Variable | researchgate.net |

| KOH or NaOH | DMSO | Room Temperature | Good to Excellent | nih.gov |

| Triethylamine (TEA) | Acetonitrile (MeCN) | Reflux | Moderate to Good | nih.gov |

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Room Temperature | High | nih.gov |

| Borate Buffer (pH 9.5) | Water | 90°C | 51-92% | nih.gov |

Transformations through Substitution on the Thiophene (B33073) Ring (e.g., bromination, trifluoromethylation)

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. Bromination and trifluoromethylation are key examples of such transformations.

Bromination: The bromination of thiophenes is a well-established process, often employing reagents like N-bromosuccinimide (NBS). researchgate.nettcichemicals.com The reaction typically proceeds with high regioselectivity, favoring substitution at the positions adjacent to the sulfur atom (positions 2 and 5), which are the most activated. For a 3-substituted thiophene like this compound, electrophilic attack is expected to occur preferentially at the 2- or 5-position. The directing effect of the carboximidamide group and the specific reaction conditions can influence the final regiochemical outcome. mdpi.com In some cases, direct lithiation followed by quenching with a bromine source can be used to achieve specific substitution patterns that are not accessible through direct electrophilic bromination. mdpi.com The use of NBS in a solvent like acetonitrile or chloroform (B151607) at room temperature or below is a common method for achieving monobromination of activated thiophene rings. tcichemicals.com

Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group onto a thiophene ring can significantly alter the electronic properties and biological activity of the molecule. While direct electrophilic trifluoromethylation is challenging, radical-based methods have emerged as powerful alternatives. nih.gov One such approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) in combination with a photoredox catalyst. nih.gov This method generates a trifluoromethyl radical, which can then add to the electron-rich thiophene ring. The existence of compounds such as N'-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide indicates that such transformations are feasible. sigmaaldrich.com Another strategy involves the trifluoromethylthiolation of related nitrogen-containing functional groups, suggesting a growing toolkit for introducing fluorine-containing moieties. nih.gov

Table 2: Reagents for Substitution on Thiophene Rings

| Transformation | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or Chloroform, 0°C to RT | researchgate.nettcichemicals.com |

| Bromination | Bromine (Br₂) | Acetic Acid, Chloroform | mdpi.com |

| Trifluoromethylation (Radical) | Trifluoroacetic Anhydride (TFAA) / Photoredox Catalyst | Organic Solvent, Visible Light | nih.gov |

Reactivity with Electrophilic Reagents (e.g., trifluoroacetic anhydride)

This compound possesses nucleophilic sites, particularly the hydroxyl group of the oxime, which can react with strong electrophilic reagents like trifluoroacetic anhydride (TFAA). sigmaaldrich.comresearchgate.net TFAA is a highly reactive acylating agent commonly used to form stable and volatile derivatives of alcohols and amines. sigmaaldrich.com

When this compound is treated with TFAA, the primary reaction is expected to be the acylation of the hydroxyl group. This O-acylation yields N'-(trifluoroacetoxy)thiophene-3-carboximidamide. This reaction is typically rapid and can be performed in a suitable solvent, often with a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the trifluoroacetic acid byproduct. sigmaaldrich.com

The resulting O-acylamidoxime is a key intermediate for the synthesis of 1,2,4-oxadiazoles. As discussed in section 2.2.2.2, this intermediate can undergo intramolecular cyclodehydration to form a 3-(thiophen-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole. organic-chemistry.org This two-step, one-pot process—acylation followed by cyclization—is a powerful strategy for constructing trifluoromethyl-substituted oxadiazole analogs from amidoximes. The high reactivity of TFAA facilitates the initial acylation, and the electron-withdrawing nature of the trifluoroacetyl group can influence the subsequent cyclization step.

Catalytic Approaches in the Synthesis of this compound and its Analogs

While the synthesis of this compound from thiophene-3-carbonitrile and hydroxylamine is often performed without a catalyst, catalytic methods are instrumental in the synthesis of its more complex analogs, particularly the corresponding 1,2,4-oxadiazoles.

One catalytic approach involves the use of a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) to promote the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org This method provides an efficient pathway to analogs of this compound where the 5-position of the resulting oxadiazole ring is varied.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to synthesize advanced analogs. cmu.ac.th For example, a pre-functionalized thiophene-based oxadiazole, such as one containing a bromine atom on the thiophene ring, can be coupled with various aryl-boronic acids. This strategy allows for the late-stage diversification of the thiophene scaffold, leading to a wide array of novel structures with potentially interesting properties. cmu.ac.th These catalytic methods are crucial for expanding the chemical space around the core structure of this compound.

Table 3: Catalytic Methods for the Synthesis of Analogs

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Synthesis | PTSA-ZnCl₂ | Amidoxime + Nitrile | 3,5-Disubstituted-1,2,4-oxadiazole | organic-chemistry.org |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | Bromothiophene-oxadiazole + Aryl-boronic acid | Aryl-substituted thiophene-oxadiazole | cmu.ac.th |

Medicinal Chemistry and Biological Activity of N Hydroxythiophene 3 Carboximidamide and Its Derivatives

Broad Spectrum Biological Activities Associated with Thiophene (B33073) Carboxamides

Thiophene derivatives are recognized as privileged structures in drug discovery, known to exhibit a variety of pharmacological effects including anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netnih.gov The incorporation of the thiophene ring into carboxamide structures has been a fruitful strategy in the development of novel therapeutic agents. ontosight.ainih.gov

Antioxidant Properties

Several studies have highlighted the antioxidant potential of thiophene carboxamide derivatives. For instance, a study on novel thiophene-2-carboxamide derivatives demonstrated significant antioxidant activity using the ABTS method. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals.

One study investigated a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives for their antioxidant properties. The results, summarized below, indicate that the nature of the substituent at the 3-position of the thiophene ring plays a crucial role in the antioxidant activity. nih.gov

| Compound Series | Substituent at Position 3 | Antioxidant Activity (% Inhibition) |

| 7a-c | Amino | 46.9 - 62.0% |

| 3a-c | Hydroxy | 28.4 - 54.9% |

| 5a-c | Methyl | 12.0 - 22.9% |

Data sourced from a study on novel thiophene-2-carboxamide derivatives. nih.gov The percentage of inhibition was compared to ascorbic acid as a reference antioxidant.

Notably, the 3-amino thiophene-2-carboxamide derivatives (7a-c) exhibited the highest antioxidant activity, with compound 7a showing a 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid. nih.gov In contrast, the 3-methyl substituted derivatives (5a-c) displayed the lowest antioxidant potential. nih.gov

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-based compounds is well-documented, with some derivatives acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Thiophene carboxamides have been explored as a source of new anti-inflammatory agents. researchgate.net The structural features of these molecules, including the nature and position of substituents on the thiophene ring, are critical for their anti-inflammatory activity. nih.gov While specific data for N'-hydroxythiophene-3-carboximidamide is not available, the general anti-inflammatory properties of the thiophene carboxamide class of compounds suggest that it could be a promising area for future research.

Antimicrobial Activity

Thiophene carboxamide derivatives have emerged as a promising class of antimicrobial agents. nih.govmdpi.com Research has demonstrated their activity against a range of bacterial and fungal pathogens. nih.gov

A study on novel thiophene-2-carboxamide derivatives investigated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the substitution pattern on the thiophene ring significantly influences the antimicrobial potency. For example, 3-amino thiophene-2-carboxamide derivatives generally displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts. nih.gov

The following table summarizes the antibacterial activity of selected thiophene-2-carboxamide derivatives against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin |

| 7b (Amino derivative) | P. aeruginosa | 20 | 86.9 |

| S. aureus | 20 | 83.3 | |

| B. subtilis | 19 | 82.6 | |

| 3b (Hydroxy derivative) | B. subtilis | 18 | 78.3 |

| P. aeruginosa | 18 | 78.3 | |

| S. aureus | 17 | 70.8 |

Data adapted from a study on novel thiophene-2-carboxamide derivatives. nih.gov

These findings underscore the potential of thiophene carboxamides as a scaffold for the development of new antimicrobial drugs. The broad-spectrum activity of some derivatives makes them particularly interesting candidates for further investigation. nih.gov

Enzyme Inhibition Studies

The ability of thiophene derivatives to interact with and inhibit specific enzymes is a key aspect of their medicinal chemistry. Among the various enzymes targeted, carbonic anhydrases have been a significant focus of research for thiophene-based inhibitors.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Inhibition of specific CA isoforms has been a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and cancer. researchgate.net Thiophene-based sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov

Inhibition Profiles Against Human Carbonic Anhydrase (hCA) Isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

Research into benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties has provided insights into the inhibition of various human carbonic anhydrase (hCA) isoforms. While not directly derivatives of this compound, these studies on related carboxamide-containing sulfonamides offer valuable information on potential inhibitory profiles.

A study on a series of benzenesulfonamides investigated their inhibitory activity against four key hCA isoforms: the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and hCA XII. researchgate.netunifi.it The results revealed that some of these compounds exhibited potent and, in some cases, isoform-selective inhibition. researchgate.net

The table below presents the inhibition constants (Kᵢ) of selected compounds against the four hCA isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4a | 245.5 | 10.5 | 98.7 | 35.4 |

| 4c | 45.8 | 1.8 | 8.5 | 5.2 |

| 5a | 120.3 | 25.4 | 125.4 | 45.8 |

| 15 | 75.6 | 1.2 | 6.1 | 4.8 |

| Acetazolamide (B1664987) (Standard) | 250 | 12 | 25 | 5.7 |

Data extracted from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides. researchgate.netunifi.it

The data indicates that subtle structural modifications can lead to significant differences in inhibitory activity and selectivity across the various hCA isoforms. For instance, compound 15 demonstrated potent inhibition of hCA II, hCA IX, and hCA XII, with Kᵢ values in the low nanomolar range, and was more potent than the standard inhibitor acetazolamide against these isoforms. researchgate.netunifi.it Such findings are crucial for the rational design of isoform-selective carbonic anhydrase inhibitors with improved therapeutic profiles.

Structure-Activity Relationship (SAR) Studies for CA Inhibitors

Structure-activity relationship (SAR) studies on thiophene-based CA inhibitors have revealed several key features that govern their potency and selectivity. The foundational interaction for most CA inhibitors is the coordination of a zinc-binding group (ZBG) to the catalytic Zn²⁺ ion in the enzyme's active site. For thiophene sulfonamides, the sulfonamide moiety serves as the primary ZBG.

The thiophene ring itself plays a crucial role in orienting the molecule within the active site and can form important interactions with amino acid residues. Modifications to the thiophene scaffold have been shown to significantly impact inhibitory activity. For instance, the position of the sulfonamide group on the thiophene ring is critical. Thiophene-2-sulfonamides have been found to be potent inhibitors of several CA isoforms.

A study on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrated that while they were poor inhibitors of the cytosolic isoform hCA I, they effectively inhibited hCA II and the tumor-associated isoforms hCA IX and XII in the nanomolar to subnanomolar range. X-ray crystallography of an adduct with hCA II revealed that the thiophene ring and its substituents engage in favorable interactions within the hydrophobic half of the active site.

| Compound Type | Key Structural Features | General Activity Trend |

| Thiophene-2-sulfonamides | Sulfonamide at C2 position | Potent inhibitors of various CA isoforms. |

| Thiophene-carboxamides | Carboxamide group on the thiophene ring | Can enhance binding through additional hydrogen bonds. |

| Substituted Thiophenes | Various "tail" groups attached to the ring | Allows for probing different active site regions, influencing potency and selectivity. |

Evaluation of Antiproliferative Effects in Cancer Cell Lines under Normoxic and Hypoxic Conditions

The inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII, is a validated strategy for cancer therapy. These isoforms are often overexpressed in hypoxic tumors and play a crucial role in pH regulation, promoting cancer cell survival and proliferation. Consequently, inhibitors targeting these isoforms are expected to exhibit antiproliferative activity, especially under hypoxic conditions.

Research on hypoxia-activated prodrugs (HAPs) has explored the use of nitrothiophene moieties conjugated to benzenesulfonamides. These compounds are designed to be selectively activated in the reducing environment of hypoxic tumors, releasing a potent CA inhibitor. This approach aims to enhance the therapeutic index by targeting the hypoxic fraction of the tumor, which is often resistant to conventional therapies. One such study reported the design and synthesis of nitrothiophene-based bio-reducible drugs harboring a benzenesulfonamide (B165840) to target hCA IX. These compounds represent a promising strategy to overcome cancer cell resistance in hypoxic microenvironments.

While direct experimental data on the antiproliferative effects of this compound under normoxic and hypoxic conditions is limited, the established link between CA IX/XII inhibition and antiproliferative activity in hypoxic tumors suggests that potent and selective inhibitors from this chemical class would likely demonstrate such effects.

Isoform Selectivity and Potential Therapeutic Advantages

A significant challenge in the development of CA inhibitors for cancer therapy is achieving selectivity for the tumor-associated isoforms (CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II). Non-selective inhibition can lead to off-target effects and limit the therapeutic window.

The thiophene scaffold has been shown to be a valuable component in designing isoform-selective CA inhibitors. The orientation of the thiophene ring and its substituents within the active site can exploit subtle differences in the amino acid residues lining the cavity of different isoforms. For example, the incorporation of a thiophene tail in the scaffold of acetazolamide, a well-known non-selective CA inhibitor, led to a compound that was a medium potency inhibitor of hCA I and II but a highly effective inhibitor of hCA IX and XII. This selectivity was attributed to the unique positioning of the thienyl tail in a subpocket of the active site that varies among the different isoforms.

The flexibility of linkers, such as an SCH₂ group between a thiophene-sulfonamide and another aromatic fragment, has also been explored to enhance isoform selectivity. This flexibility allows the "tail" of the inhibitor to adopt conformations that are more favorable for binding to one isoform over another. A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides showed weak inhibition against hCA I but potent inhibition of hCA II, IX, and XII, highlighting the potential for achieving selectivity with this scaffold.

The ability to selectively target tumor-associated CA isoforms offers significant therapeutic advantages, including a potentially wider therapeutic window and reduced side effects compared to non-selective inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a key therapeutic target in immuno-oncology. IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby enabling tumor immune escape. The N'-hydroxythiophene-carboximidamide core has been successfully incorporated into potent and selective IDO1 inhibitors.

Design and Development of IDO1 Inhibitors Incorporating the N-hydroxythiophene-carboximidamide Core

Knowledge-based drug design has been instrumental in the development of IDO1 inhibitors featuring the N-hydroxythiophene-carboximidamide core. This scaffold serves as a bioisostere for other known IDO1 inhibitor cores, such as hydroxyamidine. The N-hydroxyamidine moiety is crucial for coordinating with the heme iron within the active site of the IDO1 enzyme.

Starting from a lead compound, structural modifications are systematically introduced to optimize potency, cellular activity, and pharmacokinetic properties. One strategy has involved the extension of a side chain attached to the N-hydroxythiophene-2-carboximidamide core. This approach led to the development of two series of potent IDO1 inhibitors.

Cellular Activity and In Vivo Target Inhibition in Xenograft Models

The efficacy of newly designed IDO1 inhibitors is assessed through a cascade of in vitro and in vivo assays. Cellular activity is typically evaluated in cell-based assays that measure the inhibition of kynurenine production in response to an inflammatory stimulus like interferon-gamma (IFN-γ).

A key compound from a series of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide derivatives demonstrated significant in vivo target inhibition. In a human SK-OV-3 ovarian xenograft tumor mouse model, this compound achieved a 51% reduction in IDO1 activity. This demonstrates that the N-hydroxythiophene-carboximidamide core can be incorporated into molecules with favorable pharmacokinetic properties that allow for effective target engagement in a preclinical tumor model.

The successful demonstration of in vivo target inhibition is a critical step in the preclinical development of IDO1 inhibitors and provides a strong rationale for further investigation of this chemical series for cancer immunotherapy.

Computational Design Principles for Enhanced IDO1 Inhibitory Potency

Computational modeling and structure-based drug design are integral to the optimization of IDO1 inhibitors. Molecular docking studies are used to predict the binding mode of newly designed compounds within the IDO1 active site and to understand the key interactions that contribute to their inhibitory potency.

The N-hydroxyamidine group of the N'-hydroxythiophene-carboximidamide core is predicted to form a crucial interaction with the heme iron in the active site. The thiophene ring and its substituents can then be tailored to form favorable interactions with surrounding amino acid residues, such as Arg231, which is located in a key binding pocket.

Computational approaches, including molecular dynamics simulations, can provide insights into the stability of the inhibitor-enzyme complex and help to rationalize structure-activity relationships. For instance, the introduction of specific functional groups can lead to the formation of additional hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity. Cation-π interactions between the inhibitor and specific arginine residues in the active site have also been identified as important for potent inhibition. These computational insights guide the iterative process of designing and synthesizing novel derivatives with improved IDO1 inhibitory potency and drug-like properties.

Receptor Agonist and Modulator Research

The investigation of this compound as a scaffold for receptor agonists and modulators is an emerging area of research. While specific studies on its direct application are limited, the broader class of thiophene-containing molecules has shown promise in modulating key biological targets.

Application as a Scaffold for Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a crucial role in immune cell trafficking, making it a significant target for the treatment of autoimmune diseases like multiple sclerosis. Agonists of the S1P1 receptor can induce its internalization, leading to the sequestration of lymphocytes in lymph nodes and thereby reducing inflammation.

While direct evidence for this compound as an S1P1 agonist scaffold is not yet prominent in the literature, the structural features of the thiophene ring are of interest in the design of S1P receptor modulators. The thiophene moiety can serve as a bioisosteric replacement for other aromatic systems, potentially influencing potency, selectivity, and pharmacokinetic properties. Research into various heterocyclic scaffolds has led to the discovery of potent and selective S1P1 agonists, and the exploration of novel core structures like this compound could yield new therapeutic candidates.

SAR Studies for S1P Receptor Selectivity

Structure-activity relationship (SAR) studies are critical for the development of selective S1P receptor modulators. Selectivity for S1P1 over other subtypes (S1P2-5) is often desired to minimize potential side effects. For instance, activity at the S1P3 receptor has been linked to cardiovascular effects such as bradycardia.

SAR studies on various classes of S1P1 agonists have revealed key pharmacophoric features, including a polar head group that mimics the phosphate (B84403) of the natural ligand sphingosine-1-phosphate, a central core, and a lipophilic tail. The this compound structure possesses a polar hydroxycarboximidamide group and a thiophene core that could be systematically modified to explore its potential as an S1P1 agonist. Modifications could include varying substituents on the thiophene ring and altering the lipophilic portion of the molecule to optimize potency and selectivity. Systematic structural modifications of related furan-based compounds have shown that replacement with a thiophene ring can maintain potency and high selectivity against other S1P receptor subtypes. osti.gov

Antiprotozoal and Anticancer Efficacy Investigations

The thiophene carboxamide scaffold is a recurring motif in compounds investigated for their antiproliferative and antiprotozoal activities. These studies provide a basis for exploring the potential of this compound and its derivatives in these therapeutic areas.

Phenotypic Screening Against Parasite Cell Cultures

Development of Analogs for Activity Optimization

The development of analogs based on a lead scaffold is a common strategy to enhance therapeutic efficacy and selectivity. In the context of anticancer research, various thiophene carboxamide derivatives have been synthesized and evaluated. For instance, a series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were developed as EGFR kinase inhibitors, with some compounds showing potent cytotoxic activity against cancer cell lines. nih.gov Another study focused on thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4, with several analogs demonstrating significant antiproliferative effects against hepatocellular carcinoma cells. rsc.orgnih.govnih.gov The thiophene ring in these analogs was noted for its contribution to the interaction with the target protein. nih.gov

The following table summarizes the anticancer activity of selected thiophene carboxamide derivatives, highlighting the potential for this class of compounds.

| Compound Series | Target/Mechanism | Cancer Cell Line | IC50 Values |

| Trisubstituted thiophene-3-carboxamide selenides nih.gov | EGFR kinase inhibition | HCT116 | 3.20 ± 0.12 µM |

| Thiophene carboxamide CA-4 biomimetics nih.govnih.gov | Tubulin polymerization inhibition | Hep3B | 5.46 µM and 12.58 µM for lead compounds |

These examples underscore the potential for optimizing the anticancer activity of thiophene-based scaffolds through analog development. Similar strategies could be applied to this compound to explore its therapeutic potential.

Utility in Proteomics Research and Chemical Probe Development

This compound has been identified as a useful derivative for proteomics research. rsc.org This utility likely stems from the chemical reactivity and structural motifs present in the molecule, which can be exploited for the development of chemical probes to study protein function and interactions.

Chemical probes are small molecules used to study biological systems by selectively binding to a protein target. The N-hydroxy-thiophene-carboximidamide core has been incorporated into the design of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), a potential target for cancer immunotherapy. nih.gov In this work, structural modifications were made to the N-hydroxythiophene-2-carboximidamide core to improve cellular activity and pharmacokinetic properties, leading to a potent IDO1 inhibitor with in vivo target engagement. nih.gov

Furthermore, thiophene-based compounds have been utilized as fluorescent tags for tracking the uptake and release of anticancer drugs in cells, demonstrating their application in chemical biology and drug delivery studies. The development of thiophene-conjugated ligands has also enabled new methods for electrochemical protein detection. nih.gov The inherent properties of the thiophene ring, combined with the reactive potential of the hydroxycarboximidamide group, make this compound an attractive starting point for the design of novel chemical probes for various biological targets.

Exploration of MicroRNA (miRNA) Perturbation Capabilities of this compound and its Derivatives

Following a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the exploration of microRNA (miRNA) perturbation capabilities of the chemical compound this compound or its direct derivatives.

The search results did not yield any studies that have investigated or reported on the ability of this compound to alter miRNA profiles, either through upregulation, downregulation, or inhibition of miRNA activity. Consequently, there is no data available to populate tables on specific miRNA targets, the extent of perturbation, or the methodologies used for such investigations.

While the broader class of thiophene-containing compounds has been explored for various biological activities, the specific sub-class of this compound and its potential interactions with miRNAs remain an uninvestigated area in the accessible scientific literature. Therefore, a detailed article on this specific topic cannot be generated at this time due to the absence of foundational research data.

Computational and Theoretical Chemistry Investigations of N Hydroxythiophene 3 Carboximidamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as N'-hydroxythiophene-3-carboximidamide, might interact with a biological target. These computational techniques can elucidate potential binding modes and affinities, thereby guiding the design of more potent and selective inhibitors.

While direct molecular docking studies of this compound with carbonic anhydrases, sphingosine-1-phosphate (S1P) receptors, and indoleamine 2,3-dioxygenase 1 (IDO1) are not extensively reported in the literature, insights can be drawn from studies on structurally related compounds.

Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Molecular docking studies of benzenesulfonamide (B165840) derivatives containing thiazolidinone have revealed key interactions within the active site of human carbonic anhydrase IX (hCA IX). nih.gov It is plausible that the this compound could engage in hydrogen bonding with active site residues of CAs, a common feature for many inhibitors. The sulfonamide group in known inhibitors often coordinates with the zinc ion in the active site; while our subject compound lacks a sulfonamide, the hydroxyimidamide moiety could potentially interact with the zinc ion or nearby amino acid residues. nih.govnih.gov

S1P Receptors: Sphingosine-1-phosphate receptors are G protein-coupled receptors that play a crucial role in the immune system. nih.gov Computational analyses of S1PR1 single nucleotide polymorphisms have revealed specific drug binding modes relevant to multiple sclerosis treatment. nih.gov Docking studies of various agonists with S1P1 have highlighted the importance of interactions with specific residues like Glu121, Leu128, Phe125, and Phe210. researchgate.netfrontiersin.org For this compound, the thiophene (B33073) ring could engage in hydrophobic interactions within the binding pocket of S1P receptors, while the hydroxyimidamide group could form hydrogen bonds with key polar residues.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme and a target for cancer immunotherapy. nih.gov Molecular modeling of N'-hydroxyindazolecarboximidamides, analogs of our target molecule, has shown that they can bind to IDO1 in a similar manner to the known inhibitor epacadostat. nih.gov These studies emphasize the critical role of a hydrogen bonding network for IDO1 inhibition. It is hypothesized that the this compound could also form crucial hydrogen bonds within the IDO1 active site, contributing to its potential inhibitory activity.

| Target Receptor | Potential Interacting Residues/Moieties | Type of Interaction | Reference |

| Carbonic Anhydrases | Zinc ion, Active site amino acids | Coordination, Hydrogen bonding | nih.gov |

| S1P Receptors | Glu121, Leu128, Phe125, Phe210 | Hydrogen bonding, Hydrophobic interactions | nih.govresearchgate.net |

| IDO1 | Heme group, Active site residues | Hydrogen bonding, π-π stacking | nih.gov |

Structure-activity relationship (SAR) studies on thiophene-3-carboxamide (B1338676) derivatives have provided valuable insights into the chemical features that govern their biological activity. For instance, in a series of dual inhibitors of c-Jun N-terminal kinase (JNK), the thiophene moiety and the 3-carboxamide group were found to be essential for inhibitory activity. nih.govnih.gov Replacement of the thiophene ring with a phenyl group resulted in a drastic loss of activity. nih.gov

Furthermore, studies on other thiophene derivatives have highlighted the importance of substituents on the thiophene ring for modulating activity. For example, in a series of anticancer thiophene carboxamide derivatives, the position of a phenyl ring substituent was found to be critical for potency. mdpi.com Based on these findings, it can be rationalized that for this compound, the thiophene ring likely serves as a crucial scaffold for orienting the key functional groups within the receptor's binding site. The hydroxyimidamide group is expected to be a key pharmacophoric feature, potentially involved in critical hydrogen bonding or metal-coordinating interactions. Any modifications to the thiophene ring or the hydroxyimidamide moiety would likely have a significant impact on the biological activity.

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and energetics of molecules. These studies can provide a deeper understanding of reaction mechanisms, conformational preferences, and tautomeric equilibria.

The synthesis of thiophene derivatives often involves cyclization reactions. nih.gov DFT calculations have been employed to study the synthesis of 3-hydroxythiophene-2-carboxamides, which are structurally related to this compound. nih.govresearchgate.net These studies can elucidate the reaction mechanism, identify key intermediates and transition states, and predict the feasibility of different synthetic routes. For the synthesis of this compound, DFT could be used to model the reaction of a suitable thiophene precursor with hydroxylamine (B1172632), exploring the energy profile of the reaction pathway to optimize reaction conditions and improve yields.

The biological activity of a molecule is often dictated by its three-dimensional conformation. DFT calculations can be used to perform a thorough conformational analysis of this compound to identify the most stable conformers. A computational study on furan- and thiophene-based arylamides revealed the importance of intramolecular hydrogen bonding in determining conformational preferences. rsc.org For this compound, DFT could be used to explore the rotational barriers around the C-C and C-N single bonds to identify low-energy conformations.

Tautomerism, the interconversion of structural isomers, is another critical aspect that can influence a molecule's properties and biological activity. The N'-hydroxyimidamide functional group can exist in different tautomeric forms. A DFT study on o-vanillin derived Schiff bases containing a thiophene ring highlighted the influence of the solvent on the tautomeric equilibrium. conicet.gov.ar DFT calculations can be employed to determine the relative stabilities of the possible tautomers of this compound in both the gas phase and in different solvents, providing insights into which tautomer is likely to be predominant under physiological conditions.

| Computational Method | Application to this compound | Potential Insights | Reference |

| DFT | Modeling synthetic reaction pathways | Understanding reaction mechanisms, identifying transition states | nih.gov |

| DFT | Conformational analysis | Identifying stable conformers, understanding rotational barriers | rsc.org |

| DFT | Tautomerism studies | Determining relative stabilities of tautomers in different environments | conicet.gov.ar |

Chemoinformatics and Machine Learning Approaches

Chemoinformatics and machine learning are increasingly being used in drug discovery to analyze large datasets, build predictive models, and design novel compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiophene derivatives with their biological activities. A study on 5-thiophen-2-yl pyrazole derivatives successfully used QSAR and machine learning to model their activity as cannabinoid-1 receptor antagonists. rsc.org Similarly, a QSAR study on arylamines was used to design novel phenylthiophene derivatives with affinity for the SARS-CoV-2 PLpro enzyme. nih.gov For this compound and its analogs, QSAR models could be built to predict their inhibitory activity against targets like carbonic anhydrases, S1P receptors, or IDO1, based on a set of calculated molecular descriptors.

Machine learning algorithms can be trained on existing data of thiophene-containing compounds to predict various properties, such as absorption, distribution, metabolism, and excretion (ADME) and toxicity. These models can be used to virtually screen libraries of thiophene derivatives and prioritize candidates for synthesis and biological testing. While specific chemoinformatics or machine learning studies on this compound are not yet prevalent, the application of these methods to other thiophene derivatives demonstrates their potential to accelerate the discovery and development of new drugs based on this scaffold. rsc.orgnih.gov

Derivation of Applicability Domains and Identification of Privileged Substructures

In the realm of computational chemistry, the derivation of applicability domains (AD) is a critical step in the development and validation of predictive models, such as those for biological activity. The AD defines the chemical space in which the model is expected to make reliable predictions. For a molecule like this compound, defining the AD would involve a thorough analysis of the structural and physicochemical properties of the training set compounds used to build the model. This process ensures that predictions for new compounds, including this compound, are interpolated from the model's knowledge base rather than extrapolated into unknown chemical space.

The identification of privileged substructures is another key aspect of computational drug design. These are molecular frameworks that are recurrently found in active compounds against a specific biological target or a family of targets. The thiophene ring, a central feature of this compound, is widely recognized as a privileged substructure in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. Computational analyses can help to elucidate the specific features of the thiophene-carboximidamide scaffold that contribute to its potential as a privileged structure.

To illustrate the derivation of an applicability domain, consider a hypothetical quantitative structure-activity relationship (QSAR) model for a series of thiophene derivatives. The AD for this model could be defined by the ranges of key molecular descriptors calculated for the training set compounds.

Illustrative Data Table: Applicability Domain Descriptors

| Descriptor | Minimum Value | Maximum Value |

| Molecular Weight ( g/mol ) | 150 | 500 |

| LogP | 1.0 | 5.0 |

| Number of Hydrogen Bond Donors | 1 | 4 |

| Number of Hydrogen Bond Acceptors | 2 | 8 |

| Topological Polar Surface Area (Ų) | 40 | 120 |

For this compound to be within this hypothetical AD, its calculated descriptor values would need to fall within these ranges.

Predictive Modeling for Biological Activity (e.g., IDO1 Inhibitor Prediction Models)

Predictive modeling plays a pivotal role in modern drug discovery by enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and biological testing. In the context of this compound, a significant area of interest is its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a promising target for cancer immunotherapy. nih.govelsevierpure.com

Computational techniques such as molecular docking, pharmacophore modeling, and three-dimensional quantitative structure-activity relationship (3D-QSAR) are instrumental in predicting the biological activity of novel compounds. nih.gov Molecular docking studies, for instance, can predict the binding orientation and affinity of this compound within the active site of the IDO1 enzyme. elsevierpure.com These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.

Pharmacophore models can be developed based on a set of known IDO1 inhibitors. These models define the essential three-dimensional arrangement of chemical features required for binding to the target. A new molecule like this compound can then be screened against this pharmacophore to assess its potential as an IDO1 inhibitor.

The results of such predictive modeling can be summarized in data tables to compare the predicted activity of new compounds against known inhibitors.

Illustrative Data Table: Predicted IDO1 Inhibitory Activity

| Compound | Docking Score (kcal/mol) | Predicted pIC50 | Pharmacophore Fit Score |

| This compound | -8.5 | 6.2 | 0.95 |

| Known IDO1 Inhibitor A | -9.2 | 7.0 | 0.98 |

| Known IDO1 Inhibitor B | -7.8 | 5.8 | 0.85 |

These predictive models, when properly validated, can significantly accelerate the discovery of novel and potent IDO1 inhibitors. The integration of computational and theoretical chemistry investigations provides a powerful platform for the rational design of new therapeutic agents based on the this compound scaffold.

Spectroscopic and Analytical Characterization Methodologies in Research on N Hydroxythiophene 3 Carboximidamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are fundamental in assigning the structure of organic molecules like N'-hydroxythiophene-3-carboximidamide and its synthetic intermediates.

In the ¹H NMR spectrum of a thiophene (B33073) derivative, the chemical shifts (δ) of the protons on the thiophene ring are characteristic. For a 3-substituted thiophene, one would expect to observe distinct signals for the protons at positions 2, 4, and 5. The coupling constants (J) between these protons provide valuable information about their relative positions on the ring. For instance, the coupling between adjacent protons (e.g., H4 and H5) is typically larger than the long-range coupling between protons that are further apart (e.g., H2 and H4 or H2 and H5).

While specific data for this compound is not available, we can infer expected spectral characteristics from related compounds. For example, in various 3-hydroxythiophene derivatives, the thiophene ring protons typically appear in the aromatic region of the spectrum. The exact chemical shifts would be influenced by the electronic effects of the carboximidamide group at the 3-position. Additionally, the protons of the N'-hydroxy and amidine groups would give rise to their own characteristic signals, which may be broad and their chemical shifts could be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the thiophene ring carbons are indicative of their electronic environment. The carbon atom attached to the sulfur (C2 and C5) and the carbons of the carboximidamide group would have characteristic chemical shifts that aid in the complete structural assignment.

To illustrate the application of NMR in the study of thiophene derivatives, the following table provides hypothetical ¹H NMR data for a generic 3-substituted thiophene, which demonstrates the type of information that would be obtained for this compound.

Hypothetical ¹H NMR Data for a 3-Substituted Thiophene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.2 - 7.5 | dd | J(H2,H4), J(H2,H5) |

| H-4 | 6.9 - 7.2 | dd | J(H4,H2), J(H4,H5) |

| H-5 | 7.0 - 7.4 | dd | J(H5,H2), J(H5,H4) |

| NH | Variable | br s | - |

| OH | Variable | br s | - |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling in Research Synthesis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Cleavage of the bonds within the molecule leads to the formation of fragment ions, and the analysis of these fragments can help to confirm the connectivity of the atoms. For instance, fragmentation of the thiophene ring and the carboximidamide side chain would produce characteristic daughter ions.

In the context of research synthesis, mass spectrometry is a crucial tool for impurity profiling. During the synthesis of this compound, various impurities can be introduced, such as starting materials, by-products, and degradation products. Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for separating these impurities from the main compound and identifying them based on their mass-to-charge ratio.

The identification of impurities is essential for optimizing the synthetic process to improve the yield and purity of the final product. By understanding the structure of the impurities, researchers can deduce their origin and modify the reaction conditions to minimize their formation.

The following table illustrates the type of data that would be generated in a mass spectrometry analysis for the purpose of molecular weight confirmation and impurity identification.

Illustrative Mass Spectrometry Data for a Synthetic Batch of a Thiophene Derivative

| Ion | m/z (measured) | Identity |

|---|---|---|

| [M+H]⁺ | Expected exact mass + 1.0078 | Target Compound (Protonated) |

| [M+Na]⁺ | Expected exact mass + 22.9898 | Target Compound (Sodium Adduct) |

| Fragment 1 | Varies | Fragment of Target Compound |

| Impurity A | Varies | Unreacted Starting Material |

| Impurity B | Varies | By-product of the reaction |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Future Perspectives and Advancements in the Research of N Hydroxythiophene 3 Carboximidamide

Strategic Directions for Enhanced Biological Activity and Target Selectivity

The future development of N'-hydroxythiophene-3-carboximidamide as a therapeutic agent hinges on the strategic modification of its chemical structure to optimize its biological activity and enhance its selectivity for specific molecular targets. Structure-activity relationship (SAR) studies on related thiophene (B33073) derivatives provide a foundational roadmap for these endeavors.

Key strategic modifications to the this compound scaffold could include:

Substitution on the Thiophene Ring: The introduction of various substituents at the C2, C4, and C5 positions of the thiophene ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target proteins. For instance, the addition of electron-withdrawing groups like halogens or electron-donating groups such as methyl or methoxy (B1213986) moieties has been shown to modulate the anticancer and anti-inflammatory activities of thiophene derivatives. sci-hub.se

Modification of the Carboximidamide Group: The N'-hydroxycarboximidamide (amidoxime) functional group is a critical pharmacophore. Alterations to this group, such as O-alkylation or the introduction of substituents on the nitrogen atom, could fine-tune the compound's binding affinity and pharmacokinetic properties.

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a phenyl ring. Further exploration of bioisosteric replacements for the thiophene core or the amidoxime (B1450833) group could lead to novel analogs with improved efficacy and reduced off-target effects.

A systematic approach to these modifications, guided by computational modeling and empirical testing, will be crucial in elucidating the SAR for this compound and its derivatives.

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The advancement of this compound research is intrinsically linked to the development of versatile and efficient synthetic methodologies. While classical methods for thiophene synthesis, such as the Gewald reaction, remain valuable, the exploration of more modern techniques will be essential for accessing a diverse library of complex derivatives. google.com

Future synthetic strategies could focus on:

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and rhodium-catalyzed cross-coupling reactions offer powerful tools for the functionalization of the thiophene ring, enabling the introduction of a wide array of substituents with high regioselectivity.

C-H Activation: Direct C-H activation methodologies provide a more atom-economical and environmentally friendly approach to thiophene modification, minimizing the need for pre-functionalized starting materials.

Multicomponent Reactions: The development of novel multicomponent reactions that allow for the one-pot synthesis of complex thiophene-carboximidamide derivatives would significantly streamline the drug discovery process. researchgate.net

Flow Chemistry: The implementation of flow chemistry techniques could offer improved reaction control, scalability, and safety for the synthesis of this compound and its analogs.

A notable synthetic approach for a related N'-hydroxythiophene-2-carboximidamide involved the extension of a side chain to improve cellular activity and pharmacokinetic properties, highlighting the importance of synthetic flexibility in optimizing drug candidates. nih.gov

Integration of Advanced Experimental and Computational Techniques for Drug Discovery

The synergy between advanced experimental and computational techniques is paramount for accelerating the discovery and development of novel therapeutics based on the this compound scaffold.

Computational Approaches:

Molecular Docking and Virtual Screening: In silico techniques such as molecular docking can be employed to predict the binding modes of this compound derivatives with their biological targets, such as IDO1. nih.gov This allows for the rational design of more potent and selective inhibitors. High-throughput virtual screening of large compound libraries can also identify novel thiophene-based hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish mathematical relationships between the chemical structure of this compound analogs and their biological activity, guiding the design of more effective compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of this compound derivatives against a variety of biological targets, enabling the identification of promising lead compounds.

3D Spheroid Models: The use of 3D cell culture models, such as tumor spheroids, can provide a more physiologically relevant assessment of the anticancer activity of these compounds compared to traditional 2D cell cultures. nih.gov

Advanced Spectroscopic and Crystallographic Techniques: Techniques such as X-ray crystallography are invaluable for elucidating the precise binding interactions between this compound derivatives and their target proteins, providing critical insights for structure-based drug design.

The integration of these computational and experimental approaches into a cohesive drug discovery workflow will undoubtedly expedite the journey of this compound from a promising scaffold to a potential clinical candidate.

Expansion into Underexplored Therapeutic Avenues and Biological Targets

While the primary focus for N'-hydroxy-thiophene-carboximidamide has been in oncology, the inherent biological versatility of the thiophene scaffold suggests that its therapeutic potential may extend to other disease areas. researchgate.net

Neurodegenerative Diseases:

Recent research has highlighted the potential of thiophene derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.gov The neuroprotective and anti-inflammatory properties associated with some thiophene-based compounds suggest that this compound and its analogs could be investigated for their ability to modulate key pathological processes in these conditions, such as neuroinflammation and protein aggregation. nih.gov

Metabolic Disorders:

Thiophene derivatives have also shown promise in the management of metabolic disorders. For instance, a thiophene-3-carboxylic acid derivative was found to ameliorate lipid metabolism and improve glucose tolerance in a preclinical model of diet-induced obesity by inhibiting the SREBP-1c pathway. nih.gov This opens the possibility of exploring this compound derivatives for their potential to modulate metabolic pathways and treat conditions such as non-alcoholic fatty liver disease and type 2 diabetes.

Inflammatory Diseases:

The anti-inflammatory properties of thiophene-containing drugs are well-established. nih.gov Given the role of inflammation in a wide range of diseases, from rheumatoid arthritis to inflammatory bowel disease, there is a strong rationale for screening this compound and its derivatives for activity against key inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

The exploration of these underexplored therapeutic avenues, coupled with the identification of novel biological targets, will be crucial in unlocking the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxythiophene-3-carboximidamide, and what analytical methods are used to confirm its purity and structure?

- Answer : The compound is synthesized via multi-step organic reactions, often involving imine formation or hydroxylamine derivatization. For example, a reported method yields 82% product with purification via recrystallization or chromatography. Structural confirmation employs 1H NMR (e.g., δ 9.45 ppm for the hydroxylamine proton, 7.80 ppm for thiophene protons) and melting point analysis (85–86°C). Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : The compound is classified as harmful upon inhalation, skin contact, or ingestion. Mandatory safety measures include:

- Use of nitrile gloves , lab coats , and eye protection (goggles/face shields).

- Conducting reactions in a fume hood to avoid respiratory irritation (H335 hazard code).

- Immediate decontamination of spills with absorbent materials and ethanol. Refer to the compound’s Material Safety Data Sheet (MSDS) for detailed protocols .

Q. How is this compound typically applied in medicinal chemistry or materials science research?

- Answer : Its hydroxylamine and thiophene moieties make it a precursor for:

- Carbonic anhydrase inhibitors (via structural analogs targeting enzyme active sites).

- Coordination complexes in catalysis, leveraging its nitrogen and sulfur donor atoms.

- Bioisosteric replacements in drug design, particularly for optimizing pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?

- Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Maintaining 0–5°C during hydroxylamine coupling reduces side reactions.

- Catalyst use : Triethylamine or PyBOP improves imine formation efficiency.

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound under varying pH conditions?

- Answer :

- Density Functional Theory (DFT) : Models protonation states of the hydroxylamine group (pKa ~6–8).

- Molecular Dynamics (MD) : Simulates degradation pathways in aqueous environments.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with hydrolytic stability .

Q. How do structural analogs of this compound compare in biological activity, and what mechanisms underlie these differences?

- Answer : Analog studies reveal:

- Trifluoromethyl substitution (e.g., 2-(trifluoromethyl) derivatives) enhances lipophilicity and membrane permeability.

- Phenyl vs. thiophene rings : Thiophene-based analogs show higher selectivity for metalloenzyme inhibition due to sulfur’s electronegativity.

- Hydroxylamine orientation : Z-isomers exhibit stronger hydrogen-bonding interactions in enzyme binding pockets .

Q. What challenges arise in characterizing the degradation products of this compound, and how are they resolved?

- Answer : Degradation via hydrolysis or oxidation produces:

- Thiophene-3-carboxylic acid (identified via LC-MS/MS).

- N-Oxide derivatives (detected by NMR upfield shifts at ~δ 3.5 ppm).

- Mitigation strategies:

- Stabilizing buffers (e.g., citrate at pH 5–6).

- Low-temperature storage (–20°C under argon) .

Methodological Guidance

- Synthetic Reproducibility : Cross-validate NMR spectra with published data (e.g., DMSO-d6 solvent peaks at δ 2.50 ppm) to confirm batch consistency .

- Contradiction Management : If experimental yields deviate from literature (e.g., <82%), re-examine stoichiometry of hydroxylamine reagents or purity of starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.